molecular formula C19H20ClN3O3S B2457131 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide CAS No. 1797852-47-1

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide

Cat. No.: B2457131
CAS No.: 1797852-47-1
M. Wt: 405.9
InChI Key: QGVPVHYVKLWCFA-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzo[d]oxazole moiety linked to a piperidine ring, which is further connected to a chlorobenzenesulfonamide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzo[d]oxazole core. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The piperidine ring is then introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.

The final step involves the sulfonation of the intermediate compound with chlorobenzenesulfonyl chloride under basic conditions to yield the target compound. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene moiety, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted benzenesulfonamides

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and as a potential drug candidate.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide can be compared with other similar compounds, such as:

    Benzo[d]oxazole derivatives: These compounds share the benzo[d]oxazole core and exhibit similar chemical properties and reactivity.

    Piperidine derivatives: Compounds containing the piperidine ring, which may have similar pharmacological activities.

    Chlorobenzenesulfonamides: Compounds with the chlorobenzenesulfonamide group, which may have comparable biological activities.

The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S/c20-15-5-1-4-8-18(15)27(24,25)21-13-14-9-11-23(12-10-14)19-22-16-6-2-3-7-17(16)26-19/h1-8,14,21H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVPVHYVKLWCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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